5-(2,4-Difluorophenyl)pyrimidine
Description
5-(2,4-Difluorophenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted at the 5-position with a 2,4-difluorophenyl group. This structural motif is significant in medicinal chemistry due to the electron-withdrawing nature of fluorine atoms, which enhance metabolic stability and influence binding interactions with biological targets . The compound and its derivatives are frequently explored as intermediates or active components in kinase inhibitors, immunomodulatory agents, and antimicrobial agents.
Properties
CAS No. |
914349-43-2 |
|---|---|
Molecular Formula |
C10H6F2N2 |
Molecular Weight |
192.16 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-8-1-2-9(10(12)3-8)7-4-13-6-14-5-7/h1-6H |
InChI Key |
ZFNNLNRSABLHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(2,4-Difluorophenyl)pyrimidine
General Synthetic Strategies for Pyrimidine Derivatives
Pyrimidine derivatives, including substituted pyrimidines, are commonly synthesized by condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents. Another approach involves nucleophilic aromatic substitution on halogenated pyrimidines. The introduction of aryl substituents such as 2,4-difluorophenyl groups typically involves cross-coupling reactions or nucleophilic substitution using appropriate aryl halides or organometallic reagents.
Specific Preparation Routes for 5-(2,4-Difluorophenyl)pyrimidine
Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
One effective method involves starting from 2,4,6-trichloropyrimidine , which undergoes selective substitution reactions. According to research on related fluorinated pyrimidine derivatives, the process includes:
Reacting 2,4,6-trichloropyrimidine with 2,4-difluorobenzaldehyde in the presence of a strong base such as sodium hydride and a catalyst like N,N′-dimethylbenzimidazolium iodide. This step forms intermediate dichloropyrimidine regioisomers with the difluorophenyl substituent introduced at the 5-position or other positions depending on reaction conditions.
Subsequent nucleophilic substitution of one chlorine atom by ammonia or other nucleophiles to yield the desired 5-(2,4-difluorophenyl)pyrimidine or its derivatives.
Detailed Example: Synthesis via Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyrimidine
Comparative Analysis of Preparation Methods
Purification and Characterization
Purification of 5-(2,4-difluorophenyl)pyrimidine typically involves:
- Extraction with organic solvents such as methyl tertiary butyl ether (MTBE) or ethyl acetate.
- Washing with water to adjust pH.
- Removal of solvents under reduced pressure.
- Final purification by distillation or chromatographic techniques.
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^19F).
- High-Resolution Mass Spectrometry (HRMS).
- Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS).
For example, HRMS confirms the molecular ion peak consistent with the calculated mass, and NMR data confirm the substitution pattern on the pyrimidine and phenyl rings.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(2,4-Difluorophenyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Pyrimidine Derivatives
Key Compounds Compared :
Impact of Substituents :
- Fluorine Position : 2,4-Difluorophenyl substitution minimizes steric hindrance while maximizing electronic effects, whereas 3,4-difluorophenyl analogs (e.g., ) may exhibit altered binding due to positional differences in fluorine atoms .
- Trifluoromethyl vs. Fluorine : Trifluoromethyl groups (e.g., in ) increase metabolic resistance but may reduce solubility compared to difluorophenyl derivatives .
Kinase Inhibitors :
- Pyrazolo[1,5-a]pyrimidines (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine): These derivatives target Trk kinases for cancer therapy. The difluorophenyl group enhances selectivity for kinase active sites, but the pyrazolo-pyrimidine core distinguishes them from simpler pyrimidines like 5-(2,4-difluorophenyl)pyrimidine .
- IMiDs (Immunomodulatory Drugs): CPS49 (4,5,6,7-tetrafluoro-2-(2,4-difluorophenyl)isoindol-1,3-dione) shares the 2,4-difluorophenyl group but uses an isoindole scaffold. This structural difference shifts the mechanism toward cereblon E3 ligase modulation .
Antimicrobial Agents :
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: The methoxy group improves solubility, while the fluorophenyl moiety retains antimicrobial activity, similar to difluorophenylpyrimidines .
Physicochemical Properties
Table 1: Comparative Data for Select Pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Target |
|---|---|---|---|---|
| 5-(2,4-Difluorophenyl)pyrimidine | C₁₀H₆F₂N₂ | 192.17 | 2,4-difluorophenyl | Kinase intermediates |
| 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine | C₁₁H₆F₄N₂O | 274.17 | 2-hydroxy, 3-CF₃ | Fluorescent probes |
| CPS49 (IMiD) | C₁₄H₅F₆N₂O₂ | 334.20 | Isoindole, 2,4-difluorophenyl | Cereblon modulator |
| 5-[(3,4-Difluorophenyl)amino]-trimethylpyrido-pyrimidine | C₁₆H₁₄F₂N₄O₂ | 332.31 | Pyrido fusion, methyl groups | Kinase inhibition |
Challenges and Contradictions
- Bioactivity vs. Solubility : While trifluoromethyl derivatives () exhibit prolonged half-lives, their lower solubility limits bioavailability compared to difluorophenylpyrimidines .
- Stereochemical Complexity : Pyrazolo[1,5-a]pyrimidines () require enantioselective synthesis (e.g., (2R)-pyrrolidinyl groups), adding synthetic complexity absent in simpler difluorophenylpyrimidines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(2,4-Difluorophenyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a fluorinated aryl group to a pyrimidine core. A common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2,4-difluorophenyl reacts with a halogenated pyrimidine precursor (e.g., 5-bromopyrimidine). Reaction parameters like catalyst choice (Pd(PPh₃)₄), solvent (toluene/ethanol), and temperature (80–100°C) critically affect yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization studies suggest that excess boronic acid (1.2–1.5 eq.) and degassed solvents improve efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing 5-(2,4-Difluorophenyl)pyrimidine?
- Methodological Answer :
- NMR : ¹⁹F NMR is essential for confirming fluorine substitution patterns. For 5-(2,4-Difluorophenyl)pyrimidine, two distinct ¹⁹F signals (δ ≈ -110 to -115 ppm) correspond to the 2- and 4-fluorine atoms. ¹H NMR resolves pyrimidine protons (e.g., H-2 and H-4 as doublets at δ 8.5–9.0 ppm) .
- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement (R factor < 0.05) are standard .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) validates molecular weight (calc. for C₁₀H₆F₂N₂: 192.05 g/mol) .
Q. How does the electronic effect of the 2,4-difluorophenyl group influence the pyrimidine ring's reactivity?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms decreases electron density on the pyrimidine ring, enhancing electrophilic substitution at the 4-position. Computational studies (DFT, B3LYP/6-31G*) show reduced HOMO-LUMO gaps (~4.5 eV), favoring nucleophilic attacks on fluorinated carbons. This reactivity profile is critical for designing derivatives via functionalization (e.g., amination, alkylation) .
Advanced Research Questions
Q. How can regioselective fluorination challenges in synthesizing 5-(2,4-Difluorophenyl)pyrimidine be addressed?
- Methodological Answer : Competing para/meta fluorination during aryl coupling can lead to impurities. Strategies include:
- Directed ortho-Metalation : Use of directing groups (e.g., -OMe) on the pyrimidine ring to control aryl attachment .
- Fluorine-Scanning Libraries : Parallel synthesis with varying fluorophenyl boronic acids to identify optimal regioselectivity .
- Kinetic Analysis : Monitoring reaction intermediates via LC-MS to adjust stoichiometry and reaction time .
Q. What experimental approaches resolve contradictions in reported biological activity data for 5-(2,4-Difluorophenyl)pyrimidine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions : Standardize buffer pH (7.4), ATP concentration (10 µM), and incubation time (60 min) .
- Structural Variants : Compare activity of 5-(2,4-Difluorophenyl)pyrimidine with its non-fluorinated analog to isolate fluorine’s contribution .
- Computational Docking : Use AutoDock Vina to validate binding poses in target proteins (e.g., EGFR kinase), ensuring alignment with crystallographic data .
Q. How can mechanistic studies elucidate the role of 5-(2,4-Difluorophenyl)pyrimidine in enzyme inhibition?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .
- Kinetic Isotope Effects (KIE) : Use deuterated pyrimidine analogs to probe rate-determining steps in enzymatic reactions .
- Cryo-EM/X-ray Crystallography : Resolve ligand-enzyme complexes at ≤2.0 Å resolution to identify critical hydrogen bonds with fluorine atoms .
Q. What safety protocols are critical when handling 5-(2,4-Difluorophenyl)pyrimidine and its intermediates?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for reactions releasing HF (e.g., fluorination steps). Neutralize waste with CaCO₃ before disposal .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory. Monitor air quality for volatile byproducts (e.g., methyl sulfide) .
- Waste Management : Segregate halogenated waste (Code D003) and consult EPA guidelines for incineration (≥1200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
